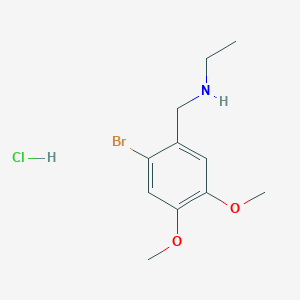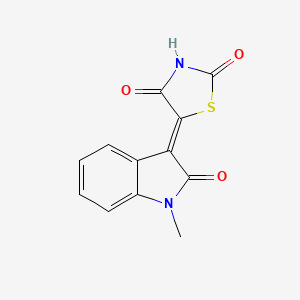![molecular formula C25H36O2 B5128761 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]](/img/structure/B5128761.png)
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene], also known as MEMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEMT belongs to the family of methylenebisphenols, which are known for their antioxidant and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation.
Biochemical and Physiological Effects:
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is its high purity and stability, which make it suitable for use in lab experiments. 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are many potential future directions for 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] research. One direction is to further explore its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its potential as a sunscreen agent. Additionally, more research is needed to understand the safety and efficacy of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] in humans. Overall, 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] is a promising compound with many potential therapeutic applications, and further research is needed to fully understand its potential.
Synthesis Methods
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] can be synthesized through a multi-step process. The first step involves the reaction of 2,4,5-trimethylbenzyl chloride with sodium ethoxide to produce 3-(ethoxymethyl)-2,4,5-trimethylbenzyl ethyl ether. The second step involves the reaction of this compound with formaldehyde to produce 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene]. This synthesis method has been optimized to achieve high yields and purity of 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene].
Scientific Research Applications
1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. 1,1'-methylenebis[3-(ethoxymethyl)-2,4,5-trimethylbenzene] has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as a sunscreen agent due to its UV-absorbing properties.
properties
IUPAC Name |
3-(ethoxymethyl)-1-[[3-(ethoxymethyl)-2,4,5-trimethylphenyl]methyl]-2,4,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-9-26-14-24-18(5)16(3)11-22(20(24)7)13-23-12-17(4)19(6)25(21(23)8)15-27-10-2/h11-12H,9-10,13-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILLECUBZXENJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C(=CC(=C1C)CC2=C(C(=C(C(=C2)C)C)COCC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128680.png)

![4-{2-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5128711.png)
![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5128735.png)

![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)


![5-(3,4-dihydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5128771.png)

![4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5128785.png)
![2-[(3,3-diphenylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5128795.png)
![1-(4-iodophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5128802.png)